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Compound of Interest

Compound Name: 1-Propylpiperazin-2-one
CAS No.: 65464-10-0
Cat. No.: B1328566
Get Quote
. J

Executive Summary

1-Propylpiperazin-2-one (CAS: 65464-10-0) is a bioactive heterocyclic scaffold belonging to
the class of piperazin-2-ones (ketopiperazines). Unlike simple piperazines, the 2-one motif
introduces planarity and hydrogen-bond acceptor capability, making this structure a constrained
peptidomimetic.

In modern drug discovery, this scaffold is primarily utilized as a

-turn mimic and a pharmacophore linker. Its specific
-propyl substitution enhances lipophilicity (

modulation) and provides a vector for filling hydrophobic pockets (e.g., S1' or S2' subsites in
proteases), while the

and

positions remain available for diversity-oriented synthesis.
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Key Technical Specifications

Property Value Relevance
CAS Number 65464-10-0 Unique Identifier
Molecular Formula Low MW Fragment (<150 Da)

Ideal for Fragment-Based Drug

Molecular Weight 142.20 g/mol )
Discovery (FBDD)
Balanced for membrane
H-Bond Donors/Acceptors 1/2 N
permeability
] Mimics twisted amide
Core Geometry Non-planar (Boat/Twist-boat)

backbone of peptides

Mechanistic Applications: The Peptidomimetic
Advantage
Constrained Beta-Turn Mimicry

The primary utility of 1-propylpiperazin-2-one is its ability to mimic the
and

residues of a peptide

-turn without the entropic penalty of a flexible chain.

e The Scaffold: The lactam ring constrains the

and

torsion angles, forcing the backbone into a turn conformation.
e The Propyl Group (

): Mimics the side chain of a hydrophobic amino acid (e.g., Valine, Leucine) at the

position.
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e The Amine (

): Acts as the attachment point for the rest of the peptide chain or pharmacophore.

BACEL1 Inhibition (Alzheimer's Disease)

Research indicates the utility of 1-propylpiperazin-2-one derivatives as inhibitors of Beta-site
Amyloid Precursor Protein Cleaving Enzyme 1 (BACEL).

e Mechanism: The piperazinone ring serves as a non-cleavable spacer that positions a
transition-state mimic (e.g., hydroxyethylamine) into the catalytic active site.

o Case Study: Patent literature (W0O2005108391) identifies 3-substituted-1-propylpiperazin-
2-ones where the C3 position holds the transition-state isostere and the N1-propyl group
occupies the S1/S2 hydrophobic pocket, improving potency and blood-brain barrier (BBB)
penetration.

Visualization of Signaling & Interaction

The following diagram illustrates the structural logic of using 1-propylpiperazin-2-one as a
BACE1 inhibitor core.

N1-Propyl Group Occupies S1/S2 Pocket

% (Hydrophobic Vector) Hydrophobic Interaction)

1-Propylpiperazin-2-one ) : BACEL1 Active Site Prevents Cleavage 4, Inhibition of

(Core Scaffold) % w (Asp Dyad) Amyloid Beta Production
C3-Substitution

(Transition State Mimic)

Click to download full resolution via product page

Caption: Structural logic of 1-propylpiperazin-2-one in BACEL inhibition. The scaffold
precisely orients hydrophobic and catalytic-binding domains.

Experimental Protocols
Synthesis of 1-Propylpiperazin-2-one Core
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Objective: Synthesize the core scaffold from commercially available diamines via
intramolecular cyclization.

Reagents:

-Propylethylenediamine (Starting Material)

Ethyl chloroacetate or Glyoxal solution

Sodium ethoxide (NaOEt) or Triethylamine (

)

Solvent: Ethanol or Isopropanol

Protocol (Chloroacetate Method):

Dissolution: Dissolve

-propylethylenediamine (1.0 eq) in absolute ethanol at 0°C.

» Addition: Dropwise add Ethyl chloroacetate (1.1 eq) over 30 minutes. Maintain temperature
<10°C to prevent polymerization.

e Cyclization: Add NaOEt (1.2 eq) slowly. Allow the mixture to warm to room temperature, then
reflux for 4—6 hours.

o Mechanism:[1][2][3] The secondary amine (propyl-NH) attacks the ester carbonyl
(acylation), followed by the primary amine attacking the alpha-carbon (displacement of Cl),
or vice-versa depending on pH/conditions.

o Workup: Filter off NaCl salts. Concentrate the filtrate in vacuo.

« Purification: Distill under reduced pressure or purify via silica gel chromatography
(DCM:MeOH 95:5) to yield 1-propylpiperazin-2-one as a pale yellow oil.

N4-Functionalization (Library Generation)

Objective: Derivatize the secondary amine (
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) to create a library of bioactive molecules.

Protocol (Reductive Amination):

DCE (Dichloroethane).

Catalyst: Add Sodium triacetoxyborohydride (

, 1.5 eq) and catalytic Acetic Acid.

Reaction: Stir at Room Temperature for 12 hours under

Reactants: Combine 1-propylpiperazin-2-one (1.0 eq) with an aryl aldehyde (1.1 eq) in

Validation: Monitor by LC-MS for the disappearance of the secondary amine peak (MW 142).

Quantitative Data: Physicochemical Profile

The following table summarizes the computed properties that make this scaffold attractive for

CNS and oral drug delivery.

Property Value Interpretation
Hydrophilic enough for

LogP (Predicted) ~0.5-0.9 solubility, lipophilic enough for
permeability.

Topological Polar Surface Area 09 A2 Excellent for BBB penetration

(TPSA)

(Target < 90 A2).

Rotatable Bonds

2 (Propyl chain)

Low flexibility reduces entropic

loss upon binding.

pKa (Conjugate Acid)

~8.5 (N4 amine)

Predominantly ionized at
physiological pH, aiding
solubility.

Synthesis Workflow Diagram
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The following diagram outlines the diversity-oriented synthesis pathway starting from the 1-
propylpiperazin-2-one core.

[ N-Propylethylenediaminej + Ethyl Chloroacetate

Cyclization (NaOEt) ,/
/7

1-Propylpiperazin-2-one
(The Scaffold)

Path A: Reductive Amination Path B: Acylation Path C: Sulfonylation
(Aldehydes + NaBH(OAC)3) (Acid Chlorides + Et3N) (Sulfonyl Chlorides)

N4-Alkyl Derivatives N4-Acyl Derivatives N4-Sulfonyl Derivatives

(CNS/ GPCR Ligands) (Peptidomimetics) (Antivirals)

Click to download full resolution via product page

Caption: Divergent synthesis pathways from the 1-propylpiperazin-2-one core to generate
functional libraries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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